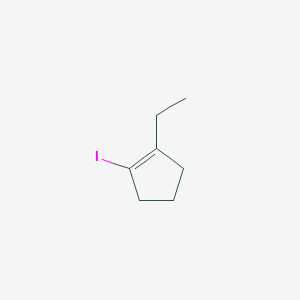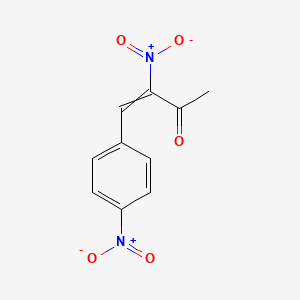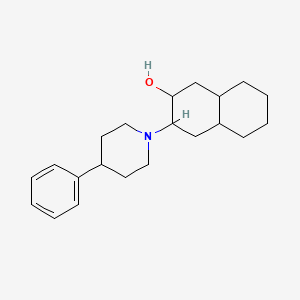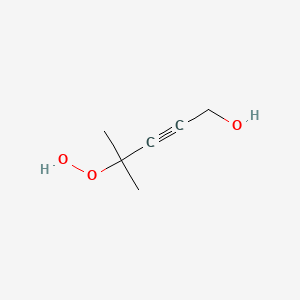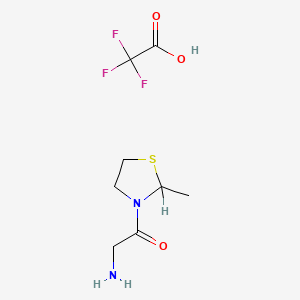
3-Glycyl-2-methylthiazolidine trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Glycyl-2-methylthiazolidine trifluoroacetate is a compound that belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glycyl-2-methylthiazolidine trifluoroacetate typically involves the reaction of 2-methylthiazolidine with glycine in the presence of trifluoroacetic acid. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as dicarbethoxydihydrocollidine (DDC) or trifluoromethanesulfonic acid (TfOH) supported on silica can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Glycyl-2-methylthiazolidine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used to replace the trifluoroacetate group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.
Scientific Research Applications
3-Glycyl-2-methylthiazolidine trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Glycyl-2-methylthiazolidine trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazolidine: A precursor in the synthesis of 3-Glycyl-2-methylthiazolidine trifluoroacetate.
Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, used in the treatment of type 2 diabetes.
Thiazolidin-4-ones: Compounds with a thiazolidine ring and a carbonyl group at the fourth position, known for their diverse biological activities.
Uniqueness
This compound is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
107321-75-5 |
|---|---|
Molecular Formula |
C8H13F3N2O3S |
Molecular Weight |
274.26 g/mol |
IUPAC Name |
2-amino-1-(2-methyl-1,3-thiazolidin-3-yl)ethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2OS.C2HF3O2/c1-5-8(2-3-10-5)6(9)4-7;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7) |
InChI Key |
KINHKSMRRBECHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(CCS1)C(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)
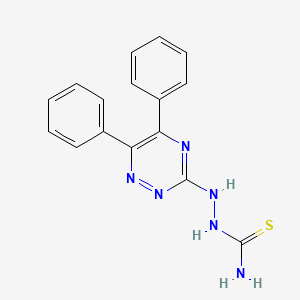


![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)
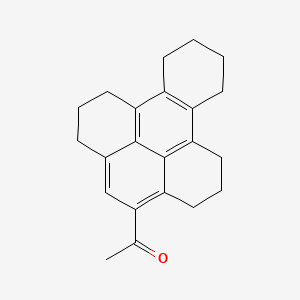

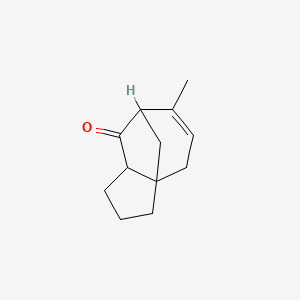
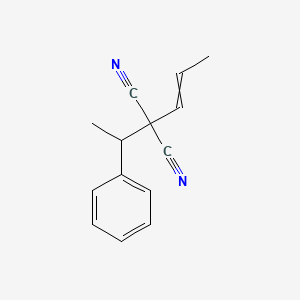
![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
